
Methacrylamide
Overview
Description
Methacrylamide is an organic compound with the molecular formula C4H7NO. It is a colorless or white solid that serves as a monomer for the production of polymers and copolymers. This compound is also a precursor to methyl methacrylate, which is widely used in the production of acrylic plastics .
Preparation Methods
Methacrylamide can be synthesized through several methods. One common industrial method involves the reaction of acetone cyanohydrin with concentrated sulfuric acid. This reaction produces an intermediate, which is then converted to this compound at elevated temperatures . The process can be summarized as follows:
Reaction of acetone cyanohydrin with sulfuric acid: This step produces an intermediate compound.
Conversion of the intermediate: The intermediate is then converted to this compound at elevated temperatures.
Chemical Reactions Analysis
Methacrylamide undergoes various chemical reactions due to its reactive double bond and amide group. Some of the common reactions include:
Polymerization: This compound can polymerize to form poly(this compound), which is used in various applications such as hydrogels.
Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents.
Hydrolysis: This compound can be hydrolyzed to produce methacrylic acid and ammonia.
Scientific Research Applications
Polymer Chemistry
Methacrylamide Copolymers
this compound can be polymerized to form copolymers with other acrylates or methacrylates, leading to materials with tailored properties. These copolymers are used in various applications including coatings, adhesives, and fibers due to their mechanical strength and thermal stability. For instance, the combination of this compound with N-isopropylacrylamide has been studied for creating responsive microgels that can swell or shrink in response to environmental stimuli like temperature and pH changes .
Table 1: Properties of this compound Copolymers
Property | This compound Copolymer | Polyacrylate | Polyacrylamide |
---|---|---|---|
Water Solubility | Moderate | High | High |
Mechanical Strength | High | Moderate | Low |
Thermal Stability | High | Moderate | Low |
Biomedical Applications
Drug Delivery Systems
this compound derivatives are increasingly utilized in drug delivery systems due to their biocompatibility and ability to form hydrogels. For example, this compound-based polymers have been developed to enhance the delivery of therapeutic agents while minimizing side effects. A study demonstrated that N-(2-hydroxypropyl) this compound copolymer-alendronate conjugates showed effective bone-targeting capabilities, making them promising candidates for osteoporosis treatment .
Table 2: Drug Delivery Applications of this compound Derivatives
Application | Polymer Type | Target Disease |
---|---|---|
Bone-targeting | N-(2-hydroxypropyl) this compound | Osteoporosis |
Anticancer | Liposomal formulations | Various cancers |
Gene Delivery | Chitosan-methacrylamide conjugates | Genetic disorders |
Dental Materials
Recent research has explored the use of this compound-methacrylate hybrid monomers as dental materials. These hybrids exhibit favorable polymerization kinetics and mechanical properties essential for dental applications. A study indicated that formulations containing monofunctional methacrylamides demonstrated lower water sorption and better bonding strength compared to traditional dental materials .
Table 3: Properties of Dental Materials Containing Methacrylamides
Material Type | Water Sorption (WS) | Bond Strength (μTBS) |
---|---|---|
HEMA | Low | High |
HEMAM | Moderate | Moderate |
Hybrid Formulations | Low | Variable |
Environmental Applications
This compound-based polymers have also been investigated for environmental applications such as wastewater treatment. Their ability to form hydrogels allows for the effective removal of pollutants from water through adsorption processes. Research has shown that these materials can effectively capture heavy metals and organic pollutants, thereby enhancing water quality .
Case Studies
Case Study 1: Responsive Microgels in Drug Delivery
A study focused on poly(N-isopropylacrylamide-co-methacrylamide) microgels demonstrated their potential in drug delivery systems where they could release drugs in response to temperature changes, providing a controlled release mechanism suitable for targeted therapies.
Case Study 2: Bone-targeting Drug Delivery
Research on N-(2-hydroxypropyl) this compound copolymer-alendronate conjugates highlighted their effectiveness in targeting bone tissues, showcasing significant improvements in drug localization compared to non-targeted systems.
Mechanism of Action
The mechanism of action of methacrylamide involves its ability to polymerize and form cross-linked networks. In biomedical applications, this compound-based hydrogels can encapsulate cells and biological molecules, providing a supportive environment for cell growth and tissue regeneration . The molecular targets and pathways involved in these processes include interactions with cellular proteins and extracellular matrix components.
Comparison with Similar Compounds
Methacrylamide is similar to other acrylamide and methacrylate compounds, such as:
Acrylamide: Both this compound and acrylamide are used in polymer synthesis, but this compound has a methyl group that provides different properties.
Methyl methacrylate: This compound is a precursor to methyl methacrylate, which is used in the production of acrylic plastics.
N,N-Dimethylacrylamide: This compound is used in similar applications but has different solubility and reactivity properties.
This compound’s unique properties, such as its ability to form hydrogels and its biocompatibility, make it distinct from these similar compounds.
Biological Activity
Methacrylamide (MAA) is an important compound in the field of polymer chemistry, particularly known for its applications in biomedical materials and drug delivery systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.
This compound is a water-soluble compound with the chemical formula CHNO. It is often used as a monomer in the synthesis of various polymers, including poly(this compound) and its derivatives. The ability to modify this compound's structure allows for the creation of copolymers with tailored biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound-based polymers. For instance, a study demonstrated that amphiphilic cationic copolymers synthesized from aminopropyl this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The effectiveness was linked to the mole fraction of aromatic benzyl units in the copolymer structure, with optimal formulations exhibiting no hemolytic activity against human red blood cells, indicating a favorable safety profile for potential therapeutic applications .
Table 1: Antimicrobial Efficacy of this compound-Based Polymers
Cytotoxicity Studies
The cytotoxicity of this compound and its derivatives has been evaluated using various cell lines, including MCF-7 breast cancer cells. The results indicate that while certain this compound-based polymers exhibit antimicrobial properties, they also show varying levels of cytotoxicity depending on their composition and molecular weight. For example, polymers with higher primary amine content demonstrated lower cytotoxicity while maintaining effective antimicrobial action .
Case Study: Hemolysis Assay
In a detailed hemolysis assay conducted with human red blood cells, it was found that certain this compound copolymers did not induce significant hemolysis even at higher concentrations, suggesting their potential as safe antimicrobial agents in medical applications .
Potential Applications
The promising biological activities of this compound derivatives have led to their exploration in various biomedical applications:
- Antimicrobial Coatings : Due to their effective antibacterial properties, this compound-based polymers are being investigated as coatings for medical devices to prevent infections.
- Drug Delivery Systems : this compound copolymers are being studied for their ability to encapsulate drugs and target delivery, particularly in cancer therapy .
- Tissue Engineering : The biocompatibility and functionalization potential of this compound derivatives make them suitable candidates for scaffolds in tissue engineering .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing high-purity methacrylamide derivatives, and how can purity be validated?
- Methodological Answer : this compound derivatives (e.g., N-(3-aminopropyl)-methacrylamide) are synthesized via coupling reactions using reagents like TNTU (2-(5-norborene-2,3-dicarboximido)-1,1,3,3-tetramethyl-uronium tetrafluoroborate). Purification typically involves reverse-phase HPLC to isolate the desired product, confirmed by analytical HPLC and high-resolution mass spectrometry (HRMS) . Purity validation includes assessing single-peak chromatograms and isotopic distribution matching theoretical data.
Q. How can researchers confirm the structural integrity of this compound-based polymers during synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- NMR : - and -NMR resolve monomer incorporation and copolymer composition.
- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution .
Q. What analytical methods are critical for assessing this compound stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies use:
- Dynamic Light Scattering (DLS) : Monitors aggregation behavior in aqueous solutions.
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles.
- Circular Dichroism (CD) Spectroscopy : Tracks conformational changes in chiral this compound derivatives .
Advanced Research Questions
Q. How does the incorporation of this compound into HPMA copolymers enhance tumor-targeted drug delivery?
- Methodological Answer : HPMA copolymers functionalized with this compound improve drug delivery through:
- Enhanced Permeability and Retention (EPR) Effect : Passive tumor accumulation due to macromolecular size (>40 kDa).
- Active Targeting : Conjugation of cyclic RGD peptides to this compound units increases binding to tumor vasculature (e.g., αvβ3 integrins). Validate via comparative biodistribution studies using radiolabeled copolymers and imaging (e.g., PET/CT) .
Q. What factors influence the conformational stability of this compound in solution, and how do these impact polymerization kinetics?
- Methodological Answer : this compound exists as s-trans (more stable) and s-cis conformers, with stability influenced by:
- Substituent Effects : Electron-withdrawing groups stabilize s-trans (ΔG ~−110 kJ/mol for this compound).
- Solvent Polarity : Polar solvents favor s-trans due to dipole stabilization.
Conformational dynamics are studied via millimeter-wave spectroscopy and quantum chemical calculations (e.g., DFT). Dominant conformers affect reactivity in free-radical polymerization .
Q. How can researchers resolve contradictions in reported antitumor efficacy of this compound-drug conjugates across preclinical models?
- Methodological Answer : Address discrepancies by:
- Standardizing Variables : Control polymer molecular weight (e.g., 20–100 kDa), drug-loading efficiency, and tumor model (e.g., prostate vs. breast xenografts).
- Mechanistic Studies : Use knockout mice to assess roles of specific receptors (e.g., CD44 for hyaluronic acid-targeted systems).
- Dosage Optimization : Compare pharmacokinetic profiles (AUC, ) across studies .
Q. Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing contradictory data on this compound copolymer self-assembly?
- Methodological Answer : Apply multivariate analysis to isolate variables (e.g., pH, ionic strength):
- Principal Component Analysis (PCA) : Identifies dominant factors driving micelle formation.
- Error-Weighted Regression : Accounts for variability in DLS particle size measurements.
Replicate experiments under controlled conditions (e.g., fixed critical micelle concentration) .
Q. How should researchers design experiments to optimize the self-assembly of amino acid-functionalized this compound copolymers?
- Methodological Answer : Use a factorial design to test:
- Monomer Ratios : Vary this compound/amino acid monomer feed (e.g., 70:30 to 90:10).
- Solvent Composition : Test water/organic co-solvents (e.g., DMSO).
Characterize outputs via TEM for morphology (spheres vs. worms) and fluorescence spectroscopy for critical aggregation concentration (CAC) .
Q. Structural and Mechanistic Insights
Q. What evidence supports the role of this compound in stabilizing non-covalent interactions in polymer-drug complexes?
- Methodological Answer : this compound’s amide group participates in:
- Hydrogen Bonding : Stabilizes drug-polymer interactions (e.g., doxorubicin binding).
- Hydrophobic Interactions : Alters copolymer to enhance cellular uptake.
Validate via isothermal titration calorimetry (ITC) and X-ray crystallography of model complexes .
Q. How do computational models predict the behavior of this compound-containing polymers in biological systems?
- Methodological Answer : Molecular dynamics (MD) simulations model:
- Solvent Accessibility : Predict hydration of this compound units.
- Receptor Binding Free Energy : Estimate affinity for targets (e.g., folate receptors).
Validate simulations with experimental SPR (surface plasmon resonance) binding assays .
Q. Tables
Q. Table 1: Key Analytical Techniques for this compound Characterization
Technique | Application | Example Data |
---|---|---|
Reverse-phase HPLC | Purity assessment | Retention time: 12.3 min (single peak) |
-NMR | Monomer incorporation | δ 5.7 ppm (this compound vinyl protons) |
DLS | Particle size analysis | Hydrodynamic diameter: 25 nm ± 3 nm |
Q. Table 2: Factors Influencing HPMA-Methacrylamide Copolymer Efficacy
Factor | Impact | Optimal Range |
---|---|---|
Molecular Weight | Tumor accumulation | 40–100 kDa |
Drug-Loading Efficiency | Therapeutic payload | >10% w/w |
Targeting Ligand Density | Receptor binding | 5–10 ligands per chain |
Properties
IUPAC Name |
2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3(2)4(5)6/h1H2,2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPSGWSUVKBHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25014-12-4 | |
Record name | Polymethacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25014-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8029600 | |
Record name | Methacrylamide | |
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Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2-Propenamide, 2-methyl- | |
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Record name | Methacrylamide | |
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Vapor Pressure |
0.1 [mmHg] | |
Record name | Methacrylamide | |
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CAS No. |
79-39-0 | |
Record name | Methacrylamide | |
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Record name | Methacrylamide | |
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Record name | METHACRYLAMIDE | |
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Record name | METHACRYLAMIDE | |
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Record name | 2-Propenamide, 2-methyl- | |
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Record name | Methacrylamide | |
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Record name | 2-METHYLACRYLAMIDE | |
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Retrosynthesis Analysis
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